molecular formula C20H15N3S B2724887 1-Benzyl-4-(2-pyridinylsulfanyl)phthalazine CAS No. 338404-18-5

1-Benzyl-4-(2-pyridinylsulfanyl)phthalazine

Cat. No.: B2724887
CAS No.: 338404-18-5
M. Wt: 329.42
InChI Key: SNACGBLYYQCGME-UHFFFAOYSA-N
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Description

1-Benzyl-4-(2-pyridinylsulfanyl)phthalazine is a phthalazine derivative substituted at position 1 with a benzyl group and at position 4 with a 2-pyridinylsulfanyl (thioether) moiety. Phthalazines are nitrogen-containing heterocycles with a fused benzene ring, known for their diverse pharmacological activities, including anticonvulsant, antimicrobial, and anti-inflammatory effects .

Properties

IUPAC Name

1-benzyl-4-pyridin-2-ylsulfanylphthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3S/c1-2-8-15(9-3-1)14-18-16-10-4-5-11-17(16)20(23-22-18)24-19-12-6-7-13-21-19/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNACGBLYYQCGME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)SC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(2-pyridinylsulfanyl)phthalazine can be synthesized through a multi-step process involving the formation of the phthalazine core followed by the introduction of the benzyl and pyridinylsulfanyl groups. The synthesis typically involves:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(2-pyridinylsulfanyl)phthalazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding reduced forms.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Applications

1-Benzyl-4-(2-pyridinylsulfanyl)phthalazine serves as a versatile building block in organic synthesis. It is utilized for:

  • Synthesis of Complex Molecules : The compound can be employed to synthesize more complex derivatives, enhancing the diversity of chemical libraries for research and development.
  • Reagent in Organic Reactions : It acts as a reagent in various organic reactions, facilitating the formation of new chemical bonds and functional groups.

Biological Applications

Research indicates that this compound possesses notable biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit promising antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungi. For example, specific synthesized derivatives demonstrated inhibition zones comparable to standard antibiotics like Ampicillin and Tetracycline .
  • Anticancer Activity : Preliminary investigations suggest potential anticancer properties, with some derivatives showing efficacy in inhibiting cancer cell growth. The mechanism may involve the modulation of cellular signaling pathways through enzyme interaction.

Pharmaceutical Applications

The compound is being explored for its therapeutic applications:

  • Drug Discovery : Its structural characteristics make it a candidate for developing new pharmaceuticals targeting various diseases, including infections and cancer. Researchers are particularly interested in its ability to interact with specific molecular targets within cells .
  • Potential in Treating Metabolic Disorders : Some studies suggest that compounds related to this compound may influence metabolic pathways, potentially aiding in the treatment of conditions like diabetes and obesity by modulating enzyme activity related to glucose metabolism .

Industrial Applications

In industrial settings, this compound is utilized for:

  • Material Development : The compound can be incorporated into the development of new materials with specific properties, such as enhanced durability or unique chemical reactivity.
  • Catalysis : It has potential uses as a catalyst in various chemical processes, improving reaction efficiencies and product yields.

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of several synthesized derivatives of this compound against various bacterial strains. The results indicated that certain derivatives exhibited strong inhibitory effects:

Compound No.Gram-Negative Bacteria (Pseudomonas aeruginosa)Gram-Positive Bacteria (Staphylococcus aureus)Fungi (Aspergillus ochraceus)
10a16 mm15 mm17 mm
10b18 mm19 mm14 mm
10c16 mm16 mm17 mm

This study highlights the compound's potential as a basis for developing new antimicrobial agents .

Pharmacological Insights

Further pharmacological studies have indicated that the inhibition of specific enzymes by related compounds can lead to beneficial effects in metabolic regulation. For instance, inhibition of the enzyme involved in gluconeogenesis has been linked to reduced blood glucose levels in experimental models .

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(2-pyridinylsulfanyl)phthalazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and molecular features of 1-Benzyl-4-(2-pyridinylsulfanyl)phthalazine with analogous phthalazine derivatives:

Compound Name R1 (Position 1) R4 (Position 4) Molecular Formula Molar Mass (g/mol) Notable Features
This compound Benzyl 2-Pyridinylsulfanyl C₂₀H₁₆N₄S 344.43 Pyridine nitrogen enhances polarity
1-Benzyl-4-[(4-methylphenyl)sulfanyl]phthalazine Benzyl 4-Methylphenylsulfanyl C₂₂H₁₈N₂S 342.46 Increased hydrophobicity from methyl group
1-Benzoyl-4-(4-methylphenyl)phthalazine Benzoyl 4-Methylphenyl C₂₃H₁₈N₂O 350.41 Electron-withdrawing benzoyl group; higher reactivity
4-(4-Benzylphthalazin-1-ylamino)acetanilide Benzyl Acetanilide-amino C₂₃H₂₀N₄O 384.44 Amino linker improves solubility

Key Observations:

  • Substituent Effects : The pyridinylsulfanyl group in the target compound introduces a polarizable nitrogen atom, distinguishing it from the purely hydrophobic 4-methylphenylsulfanyl group in . This may enhance interactions with biological targets via hydrogen bonding.
  • Synthetic Accessibility : Derivatives in are synthesized via nucleophilic substitution of 4-benzyl-1-chlorophthalazine (9), suggesting a feasible route for the target compound by reacting 9 with 2-mercaptopyridine.

Biological Activity

1-Benzyl-4-(2-pyridinylsulfanyl)phthalazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique phthalazine core, which is modified by the presence of a benzyl group and a pyridinylsulfanyl moiety. The chemical formula for this compound is C16H14N2SC_{16}H_{14}N_2S, and it has a molecular weight of 270.36 g/mol.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted on various phthalazine derivatives showed that compounds similar to this compound demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

Table 1: Antimicrobial Activity of Phthalazine Derivatives

CompoundMicroorganism TypeMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This table summarizes the MIC values for various microorganisms, indicating the effectiveness of the compound in inhibiting microbial growth.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Notably, it has shown promising results in inhibiting acetylcholinesterase (AChE), an enzyme critical in neurotransmission. The inhibition of AChE can have implications for treating neurodegenerative diseases such as Alzheimer's disease .

Table 2: Enzyme Inhibition Profile

EnzymeInhibition TypeIC50 (µM)
AcetylcholinesteraseCompetitive0.45

The data indicates that this compound exhibits competitive inhibition against AChE, suggesting its potential utility in enhancing cholinergic signaling.

Case Studies

A notable case study involved the synthesis and biological evaluation of various phthalazine derivatives, including this compound. The study highlighted its broad-spectrum antimicrobial activity and potential as an anti-inflammatory agent. The derivatives were subjected to various biological assays to determine their efficacy against specific pathogens and their ability to modulate inflammatory pathways .

Case Study Summary

  • Objective : Evaluate the antimicrobial and anti-inflammatory effects of phthalazine derivatives.
  • Methods : Synthesis followed by biological screening against selected pathogens.
  • Findings : The compound displayed significant antimicrobial activity and reduced pro-inflammatory cytokine levels in vitro.

Q & A

Advanced Research Question

  • Target Selection : Prioritize receptors linked to phthalazine bioactivity (e.g., GABAₐ receptors for anticonvulsant effects) .
  • Docking Workflow :
    • Protein Preparation : Retrieve PDB structures (e.g., 6X3T for GABAₐ), remove water, add hydrogens.
    • Ligand Preparation : Optimize geometry using DFT (B3LYP/6-31G* basis set).
    • Validation : Compare docking scores (AutoDock Vina) with known inhibitors (e.g., Diazepam).
  • Limitations : Address false positives by validating with in vitro assays (e.g., radioligand binding).

What strategies resolve contradictions in reported biological activities across studies?

Advanced Research Question
Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory potency) often arise from:

  • Assay Variability : Standardize protocols (e.g., MIC values using CLSI guidelines for antimicrobial testing).
  • Compound Purity : Confirm via HPLC and elemental analysis; impurities >5% skew results .
  • Orthogonal Assays : Cross-validate using both enzymatic (e.g., COX-2 inhibition) and cell-based (e.g., LPS-induced TNF-α) models.

Table 2 : Case Study on Bioactivity Discrepancies

StudyReported Activity (IC₅₀, μM)Assay ModelPurity (%)Conclusion
A12.3 (Antimicrobial)Broth dilution90Activity overestimated due to impurities
B45.6 (Antimicrobial)Agar diffusion99Validated

How can metabolomics and proteomics elucidate the mechanistic pathways of this compound?

Advanced Research Question

  • Metabolomics : Use LC-MS/MS to track metabolite changes in treated cell lines (e.g., HEK-293). Identify dysregulated pathways (e.g., glutathione metabolism for oxidative stress modulation) .
  • Proteomics : Perform SILAC labeling to quantify protein expression changes (e.g., upregulation of HSP70 for cytoprotective effects).
  • Integration : Combine multi-omics data with STRING database analysis to map interaction networks.

What are the challenges in scaling up synthesis for in vivo studies, and how are they addressed?

Advanced Research Question

  • Solvent Selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce toxicity .
  • Yield Improvement : Optimize catalyst loading (e.g., 5 mol% Pd/C for coupling steps).
  • In Vivo Formulation : Use PEG-400/saline (70:30) for solubility enhancement in animal models.

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